molecular formula C17H18ClN3 B580700 NS8593 hydrochloride CAS No. 875755-24-1

NS8593 hydrochloride

Cat. No.: B580700
CAS No.: 875755-24-1
M. Wt: 299.8 g/mol
InChI Key: VWEKCDTXUUPBNA-PFEQFJNWSA-N
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Description

NS 8593 hydrochloride is a potent and selective inhibitor of small conductance calcium-activated potassium channels (SK channels). It reversibly inhibits SK3-mediated currents with a dissociation constant (Kd) value of 77 nanomolar. This compound inhibits all SK1-3 subtypes in a calcium-dependent manner and does not affect intermediate and large conductance calcium-activated potassium channels .

Mechanism of Action

Target of Action

NS8593 hydrochloride is a potent and selective inhibitor of small conductance Ca2±activated K+ channels, also known as SK channels . The primary targets of this compound are the SK1, SK2, and SK3 subtypes . These channels play a crucial role in regulating the electrical activity of neurons and the release of neurotransmitters.

Mode of Action

This compound acts as a negative modulator of SK channels . It reversibly inhibits SK3-mediated currents with a Kd value of 77 nM . The compound inhibits all the SK1-3 subtypes in a Ca2±dependent manner, with Kd values of 0.42, 0.60, and 0.73 μM, respectively, at 0.5 μM Ca2+ .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory action on SK channels is Ca2±dependent . Therefore, changes in intracellular Ca2+ levels could potentially influence the compound’s efficacy Additionally, factors such as pH, temperature, and the presence of other ions or molecules could potentially affect the stability and action of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NS 8593 hydrochloride involves the preparation of N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-1H-benzimidazol-2-amine, followed by its conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for NS 8593 hydrochloride are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

NS 8593 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving NS 8593 hydrochloride include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical parameters .

Major Products

The major products formed from the reactions of NS 8593 hydrochloride depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Properties

IUPAC Name

N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-benzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3.ClH/c1-2-8-13-12(6-1)7-5-11-14(13)18-17-19-15-9-3-4-10-16(15)20-17;/h1-4,6,8-10,14H,5,7,11H2,(H2,18,19,20);1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEKCDTXUUPBNA-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746658
Record name N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875755-24-1
Record name N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-benzimidazol-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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